Acide 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

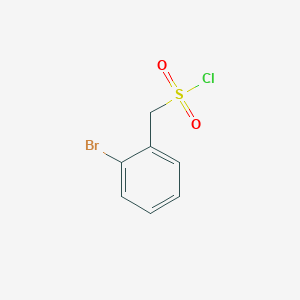

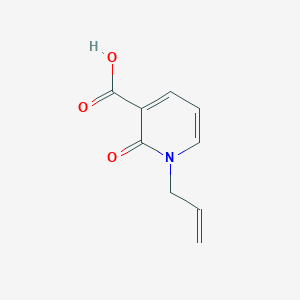

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Précurseurs de médicaments et ligands

Ce composé sert de précurseur dans la synthèse de diverses molécules médicamenteuses. Ses dérivés sont étudiés pour leur potentiel en tant que ligands, qui peuvent se lier à des cibles biologiques dans le développement de nouveaux médicaments . La flexibilité structurelle du composé permet la création d'une large gamme de dérivés, chacun ayant le potentiel d'interagir avec différentes voies biologiques.

Agent de complexation

Dans le domaine de la chimie analytique, l'acide 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylique présente un intérêt en tant qu'agent complexant . Il peut former des complexes avec des métaux, ce qui peut être utile dans diverses techniques analytiques, notamment la spectroscopie et la chromatographie, pour détecter ou quantifier les ions métalliques.

Effets hypolipidémiants et hypocholestérolémiants

Les dérivés de l'acide nicotinique, auxquels ce composé est apparenté, ont montré des effets hypolipidémiants et hypocholestérolémiants significatifs . La recherche sur les dérivés du composé pourrait conduire à de nouveaux traitements pour la gestion des taux de cholestérol et des maladies cardiovasculaires.

Effets neuroprotecteurs

Les dérivés du composé sont également étudiés pour leurs effets neuroprotecteurs . Cette application est particulièrement pertinente dans la recherche de traitements pour les maladies neurodégénératives, telles que la maladie d'Alzheimer et la maladie de Parkinson.

Activité antiproliférative

Des recherches sont en cours sur l'activité antiproliférative des dérivés de ce composé contre diverses lignées cellulaires cancéreuses . Cette recherche est cruciale pour le développement de nouvelles thérapies anticancéreuses, en particulier pour les tumeurs résistantes aux traitements actuels.

Développement de la méthodologie de synthèse

Le composé est utilisé dans le développement de nouvelles méthodologies de synthèse . Les chimistes l'utilisent pour explorer des voies de synthèse plus efficaces, rentables et respectueuses de l'environnement, qui peuvent être appliquées à la production à grande échelle de produits pharmaceutiques.

Mécanisme D'action

Mode of Action

It’s known that the compound is synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline . The resulting compound can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Biochemical Pathways

The compound is known to be a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which has been studied for its potential as a drug precursor and ligand .

Pharmacokinetics

The compound’s molecular weight is 179.18 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been shown to inhibit the growth of certain cancer cell lines .

Action Environment

The compound is known to be stable at temperatures between 2 and 8 degrees celsius .

Analyse Biochimique

Biochemical Properties

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetyl-CoA-carboxylase (ACC) inhibitors, checkpoint kinase 1 (CHK1) inhibitors, and small molecule cyclic urea activators of STING . These interactions can modulate the activity of these enzymes and proteins, leading to changes in cellular processes and metabolic pathways.

Cellular Effects

The effects of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit neuroprotective, hypolipidemic, and hypocholesterolemic effects . These effects are mediated through its interactions with specific cellular targets, leading to alterations in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit acetyl-CoA-carboxylase (ACC) and checkpoint kinase 1 (CHK1), which are critical regulators of metabolic and cell cycle processes . These interactions result in the modulation of metabolic pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific storage conditions (2~8°C) and maintains its purity over time

Dosage Effects in Animal Models

The effects of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection and metabolic regulation. At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicity levels of this compound need to be carefully evaluated in animal studies to determine its safe and effective dosage range .

Metabolic Pathways

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes, such as acetyl-CoA-carboxylase (ACC) and checkpoint kinase 1 (CHK1) . These interactions can lead to changes in metabolic pathways and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. Understanding the transport mechanisms and distribution patterns of this compound can provide insights into its potential therapeutic applications and efficacy .

Subcellular Localization

The subcellular localization of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

2-oxo-1-prop-2-enylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h2-4,6H,1,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVCVYNECBKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=C(C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376979 |

Source

|

| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-33-6 |

Source

|

| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1272347.png)